molecular formula C32H41N5O4 B13866176 tert-Butyl (2-((4-((4-Aminophenyl)diazenyl)phenyl)amino)-2-oxoethyl)(4-hydroxy-3,5-diisopropylbenzyl)carbamate

tert-Butyl (2-((4-((4-Aminophenyl)diazenyl)phenyl)amino)-2-oxoethyl)(4-hydroxy-3,5-diisopropylbenzyl)carbamate

Cat. No.: B13866176
M. Wt: 559.7 g/mol
InChI Key: AOAPIWZPGVIADF-UHFFFAOYSA-N
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Description

tert-Butyl (2-((4-((4-Aminophenyl)diazenyl)phenyl)amino)-2-oxoethyl)(4-hydroxy-3,5-diisopropylbenzyl)carbamate is a complex organic compound that features a variety of functional groups, including an azo group, an amine group, a carbamate group, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-((4-((4-Aminophenyl)diazenyl)phenyl)amino)-2-oxoethyl)(4-hydroxy-3,5-diisopropylbenzyl)carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Diazotization: The synthesis begins with the diazotization of 4-aminophenylamine to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-aminophenylamine to form the azo compound.

    Carbamate Formation: The azo compound is reacted with tert-butyl chloroformate to form the carbamate ester.

    Hydroxybenzyl Addition: Finally, the hydroxybenzyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-((4-((4-Aminophenyl)diazenyl)phenyl)amino)-2-oxoethyl)(4-hydroxy-3,5-diisopropylbenzyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The azo group can be reduced to form the corresponding amine.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted carbamates or ureas.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2-((4-((4-Aminophenyl)diazenyl)phenyl)amino)-2-oxoethyl)(4-hydroxy-3,5-diisopropylbenzyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound can be used as a probe to study enzyme activity or as a ligand in receptor binding studies. Its structural features make it suitable for investigating protein-ligand interactions.

Medicine

In medicine, this compound may have potential applications as a therapeutic agent. Its ability to interact with biological targets could be explored for drug development.

Industry

In industrial applications, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it valuable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl (2-((4-((4-Aminophenyl)diazenyl)phenyl)amino)-2-oxoethyl)(4-hydroxy-3,5-diisopropylbenzyl)carbamate involves its interaction with specific molecular targets. The azo group can participate in electron transfer reactions, while the carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2-((4-((4-Aminophenyl)diazenyl)phenyl)amino)-2-oxoethyl)carbamate: Lacks the hydroxy and diisopropylbenzyl groups.

    tert-Butyl (2-((4-((4-Aminophenyl)diazenyl)phenyl)amino)-2-oxoethyl)(4-hydroxybenzyl)carbamate: Lacks the diisopropyl groups.

Uniqueness

tert-Butyl (2-((4-((4-Aminophenyl)diazenyl)phenyl)amino)-2-oxoethyl)(4-hydroxy-3,5-diisopropylbenzyl)carbamate is unique due to the presence of both the hydroxy and diisopropylbenzyl groups

Properties

Molecular Formula

C32H41N5O4

Molecular Weight

559.7 g/mol

IUPAC Name

tert-butyl N-[2-[4-[(4-aminophenyl)diazenyl]anilino]-2-oxoethyl]-N-[[4-hydroxy-3,5-di(propan-2-yl)phenyl]methyl]carbamate

InChI

InChI=1S/C32H41N5O4/c1-20(2)27-16-22(17-28(21(3)4)30(27)39)18-37(31(40)41-32(5,6)7)19-29(38)34-24-12-14-26(15-13-24)36-35-25-10-8-23(33)9-11-25/h8-17,20-21,39H,18-19,33H2,1-7H3,(H,34,38)

InChI Key

AOAPIWZPGVIADF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)CN(CC(=O)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)N)C(=O)OC(C)(C)C

Origin of Product

United States

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